molecular formula C16H15N3O3 B8460964 4-[(6,7-dimethoxy-4-quinazolinyl)oxy]Benzenamine CAS No. 286371-71-9

4-[(6,7-dimethoxy-4-quinazolinyl)oxy]Benzenamine

Cat. No.: B8460964
CAS No.: 286371-71-9
M. Wt: 297.31 g/mol
InChI Key: ZLVVYBNEDMWIRX-UHFFFAOYSA-N
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Description

4-[(6,7-dimethoxy-4-quinazolinyl)oxy]Benzenamine is an organic compound with the molecular formula C17H16N2O3 It is a derivative of quinazoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6,7-dimethoxy-4-quinazolinyl)oxy]Benzenamine typically involves the reaction of 4-chloro-6,7-dimethoxyquinoline with 4-aminophenol. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:

    Starting Materials: 4-chloro-6,7-dimethoxyquinoline and 4-aminophenol.

    Reaction Conditions: The reaction is usually conducted in the presence of a base such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or methanol.

    Procedure: The mixture is heated to a specific temperature, typically around 100-150°C, for several hours to facilitate the reaction.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Optimization: Reaction conditions are optimized for maximum yield and efficiency.

    Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[(6,7-dimethoxy-4-quinazolinyl)oxy]Benzenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-[(6,7-dimethoxy-4-quinazolinyl)oxy]Benzenamine has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly as a scaffold for designing kinase inhibitors.

    Biological Research: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: The compound is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-[(6,7-dimethoxy-4-quinazolinyl)oxy]Benzenamine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, particularly kinases, by binding to their active sites. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6,7-Dimethoxyquinolin-4-yloxy)aniline
  • 4-(6,7-Dimethoxyquinazolin-4-yloxy)phenol
  • 4-(6,7-Dimethoxyquinazolin-4-yloxy)thiol

Uniqueness

4-[(6,7-dimethoxy-4-quinazolinyl)oxy]Benzenamine is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor sets it apart from other similar compounds, making it valuable in medicinal chemistry research.

Properties

CAS No.

286371-71-9

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

4-(6,7-dimethoxyquinazolin-4-yl)oxyaniline

InChI

InChI=1S/C16H15N3O3/c1-20-14-7-12-13(8-15(14)21-2)18-9-19-16(12)22-11-5-3-10(17)4-6-11/h3-9H,17H2,1-2H3

InChI Key

ZLVVYBNEDMWIRX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)OC3=CC=C(C=C3)N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(6,7-Dimethoxy-quinazolin-4-yloxy)-phenylamine 4-Chloro-6,7-dimethoxy-quinazoline (0.500 g, 2.22 mmol), 4-aminophenol (0.291 g, 2.67 mmol), 2-butanone (4.01 mL, 44.5 mmol), 2N sodium hydroxide solution (1.00 mL, 0.213 mmol), and tetra-N-butylammonium bromide (0.308 g, 0.957 mmol) were combined and heated to reflux (80° C.) for 15 min. The reaction was cooled to rt. DCM was added and washed with calcium carbonate solution and brine, then dried over sodium sulfate and concentrated to yield a crude product. The solid was triturated with diethyl ether and hexanes to yield 4-(6,7-dimethoxyquinazolin-4-yloxy)-phenylamine (0.52 g, 78%). LCMS m/z=298 (M+1).
Name
4-(6,7-Dimethoxy-quinazolin-4-yloxy)-phenylamine 4-Chloro-6,7-dimethoxy-quinazoline
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.291 g
Type
reactant
Reaction Step Two
Quantity
4.01 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
0.308 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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